2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2ClF2NO2S and a molecular weight of 237.61 g/mol . It is a fluorinated benzene derivative that contains both cyano and sulfonyl chloride functional groups. This compound is known for its reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar electrophilic aromatic substitution reactions on a larger scale. The use of specialized equipment and controlled environments ensures the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where the sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Addition Reactions: Although less common, addition reactions can occur under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile in aromatic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its applications in modifying other molecules and creating new compounds .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.
2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a bromine atom instead of a cyano group.
Uniqueness
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
2-cyano-4,6-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVURPSCOXJRTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.